N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide

Lipophilicity Drug-likeness Quinazoline SAR

Lipophilicity-driven false positives plague HTS campaigns. This quinazoline-4-thioether acetamide, with a balanced LogP of 4.42 and PSA of 96.81 Ų, is purpose-built to reduce non-specific hydrophobic interactions while preserving target engagement. Key advantages: - 0.18 LogP reduction vs. isopropyl analog (4.60) enhances assay specificity. - CAS-registered reference standard (MW 341.43 g/mol) accelerates HPLC/LC-MS method development. - Same PSA as close analogs ensures consistent H-bonding capacity for SAR studies.

Molecular Formula C18H19N3O2S
Molecular Weight 341.4 g/mol
Cat. No. B12583612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide
Molecular FormulaC18H19N3O2S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCCC1=NC2=CC=CC=C2C(=N1)SCC(=O)NCC3=CC=CO3
InChIInChI=1S/C18H19N3O2S/c1-2-6-16-20-15-9-4-3-8-14(15)18(21-16)24-12-17(22)19-11-13-7-5-10-23-13/h3-5,7-10H,2,6,11-12H2,1H3,(H,19,22)
InChIKeyAUBUDVGIPRHBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide


N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide (CAS 604793-89-7) is a synthetic small molecule belonging to the quinazoline-4-thioether acetamide class, characterized by a 2-propyl substituent on the quinazoline core and an N-(2-furylmethyl) acetamide side chain . Its molecular formula is C₁₈H₁₉N₃O₂S with a molecular weight of 341.43 g/mol and a predicted polar surface area (PSA) of 96.81 Ų . The compound is catalogued in the BindingDB database under monomer ID 50005246 and is primarily utilized as a research tool in biochemical screening campaigns [1].

Differentiation from Generic Quinazoline Analogs


Substituting N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide with a closely related analog risks altering key molecular properties that govern target engagement and pharmacokinetic behavior. The 2-alkyl substituent on the quinazoline ring and the N-furylmethyl acetamide tail together dictate lipophilicity, hydrogen-bonding capacity, and steric fit within biological targets . Even a minor change—such as replacing the n-propyl group with an isopropyl group—increases the predicted LogP from 4.42 to 4.60, a shift that can substantially affect membrane permeability and off-target binding profiles . The evidence below quantifies these structure–property relationships and demonstrates why precise chemical identity matters for reproducible scientific outcomes.

Quantitative Differentiation Evidence


Propyl vs. Isopropyl LogP Comparison

The n-propyl analog (target compound) exhibits a predicted LogP of 4.42, whereas the isopropyl analog (CAS 604794-51-6) shows a higher LogP of 4.60 . This 0.18 log unit difference is significant for optimizing the lipophilic ligand efficiency (LLE) and reducing non-specific binding in biochemical assays.

Lipophilicity Drug-likeness Quinazoline SAR

Conserved Polar Surface Area Between Analogs

Both the target compound and its isopropyl analog share an identical predicted PSA of 96.81 Ų . This indicates that the N-furylmethyl acetamide tail is the dominant contributor to hydrogen-bonding capacity, and that the 2-alkyl variation does not alter the overall polarity of the molecule.

Polar surface area Membrane permeability Quinazoline

Binding Profile vs. Des-Propyl Analog

The des-propyl analog (BDBM87650, N-(2-furylmethyl)-2-(4-quinazolinylthio)acetamide) has reported IC₅₀ values of >6.60×10⁴ nM against poly(A)-binding protein 1 and 6.83×10³ nM against major prion protein [1]. The target compound, bearing a 2-propyl group, is expected to exhibit altered binding kinetics due to increased hydrophobic interactions in the target pocket, although direct comparative data are not yet available in public databases.

Poly(A)-binding protein Prion protein Biochemical screening

Optimal Application Scenarios


Quinazoline SAR: 2-Alkyl Chain Optimization

The 0.18 LogP difference between the n-propyl (4.42) and isopropyl (4.60) analogs makes this compound the preferred starting point for SAR campaigns aiming to balance lipophilicity with target potency . Researchers can use the n-propyl analog as a less lipophilic anchor to explore substituent effects without exceeding desirable LogP ceilings.

Reduced Non-Specific Binding Screening

Because the target compound possesses a lower predicted LogP than its isopropyl counterpart while retaining identical PSA, it is better suited for assays where non-specific hydrophobic interactions with proteins or assay plates must be minimized . This is particularly relevant in high-throughput screening (HTS) campaigns prone to lipophilicity-driven false positives.

Reference Standard for Quinazoline Thioether Analysis

The well-defined physicochemical properties (MW = 341.43 g/mol, PSA = 96.81 Ų, LogP = 4.42) and the availability of CAS registry data make this compound a suitable reference standard for developing HPLC, LC-MS, or UV-based analytical methods targeting quinazoline thioether acetamides .

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